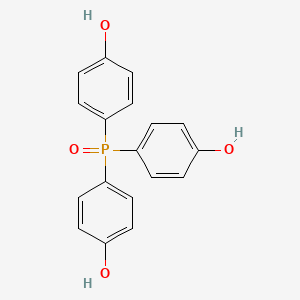

三(4-羟基苯基)氧化膦

描述

Tris(4-hydroxyphenyl)phosphine oxide is an organic compound. It appears as white or pale yellow crystalline powder, soluble in most organic solvents but sparingly soluble in water. This compound serves as an essential intermediate in organic synthesis and is commonly used as a ligand in metal-catalyzed reactions. It forms stable complexes with metals and catalyzes various organic reactions, including hydrogenation, azidation, alkene addition, and chlorination.

Synthesis Analysis

Several methods exist for synthesizing Tris(4-hydroxyphenyl)phosphine oxide. One common approach involves the reaction of Grignard organomagnesium reagents with corresponding chlorophosphines. This method yields known phosphine derivatives, such as dimethyl (1-pyrenyl)phosphine and diallylphenylphosphine. Additionally, the interaction of trichlorosilane with tertiary amines can produce bis(4-ethynyl)phenylphosphine, a precursor for designing phosphorus-containing oligomers.

Molecular Structure Analysis

The molecular formula of Tris(4-hydroxyphenyl)phosphine oxide is C18H15O4P, with a molecular weight of 326.28 g/mol. Its structure consists of three 4-hydroxyphenyl groups attached to a central phosphorus atom. The compound adopts a propeller conformation due to the ortho-positioned side chains with donor groups, creating a cavity favorable for metal cation complexation.

Chemical Reactions Analysis

Tris(4-hydroxyphenyl)phosphine oxide participates in various chemical reactions:

- Complex Formation : It readily forms stable complexes with d- and f-block elements, making it useful in metal-catalyzed reactions.

- Hydrogenation : TTMPP can catalyze hydrogenation reactions.

- Azidation : It is involved in azidation reactions.

- Alkene Addition : TTMPP facilitates alkene addition reactions.

- Chlorination : It can be used in chlorination processes.

Physical And Chemical Properties Analysis

- Melting Point : Not available

- Boiling Point : Not available

- Density : Not available

- Flash Point : Not available

科学研究应用

测定三价铁的比色试剂

三(4-羟基苯基)氧化膦已被确定为一种比色试剂,用于测定硝酸浓度在 0.3 到 2.5 M 之间的溶液中的三价铁。它形成稳定的有色配合物,在很宽的浓度范围内符合比尔定律,主要是受到铈离子 (Ce +4) 的干扰 (霍尔多威和威兰斯,1958)。

合成和性质

三(4-氟苯基)氧化膦是一种新颖的合成途径,它可以进一步反应生成三(4-羟基苯基)氧化膦,提供了一个安全有效的工艺,对于扩大商业生产至关重要 (张中标,2010)。此外,由三-(2-羟基苯基)氧化膦合成的三(2-氰甲氧基苯基)氧化膦表现出与钕(iii)和铜(ii)等金属的独特配位性质,如光谱和量子化学计算所揭示的 (库德里亚夫采夫等人,2013)。

聚合物化学

在聚合物化学中,三(4-羟基苯基)氧化膦衍生物已被用于合成超支化聚(芳醚氧化膦)。这些聚合物表现出优异的热稳定性和在各种有机溶剂中的溶解性,使其在众多应用中具有潜在价值 (伯纳尔等人,2002)。

催化

在催化领域,三(4-羟基苯基)氧化膦及其衍生物已经过探索。例如,它们已被用于水中的铃木-宫浦反应,对化学产率表现出积极的树枝状效应,这对于提高反应效率具有重要意义 (服部等人,2007)。

材料科学

在材料科学中,使用三(4-乙炔基苯基)氧化膦构建的氧化膦基共轭微孔聚合物表现出对 CO2 的强亲和力,显示出很高的吸附能力。这可能对 CO2 捕获和储存技术产生重大影响 (乔等人,2015)。

安全和危害

Tris(4-hydroxyphenyl)phosphine oxide does not pose significant safety hazards. However, standard laboratory precautions should be followed when handling any chemical compound.

未来方向

Research on TTMPP could explore its applications in new catalytic processes, ligand design, and its behavior in complexation with various metal ions.

属性

IUPAC Name |

4-bis(4-hydroxyphenyl)phosphorylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O4P/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12,19-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBQOLBVWODAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)P(=O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400433 | |

| Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tris(4-hydroxyphenyl)phosphine oxide | |

CAS RN |

797-71-7 | |

| Record name | Tris(4-hydroxyphenyl)phosphine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TRIS(4-HYDROXYPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

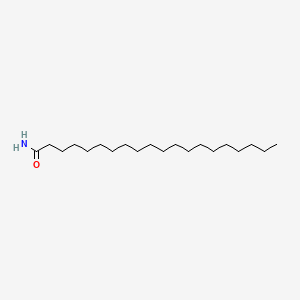

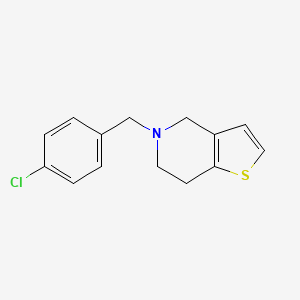

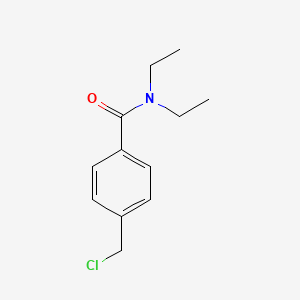

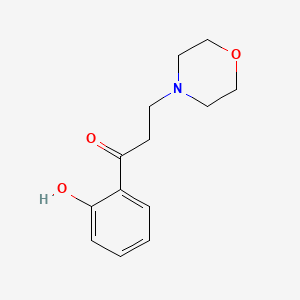

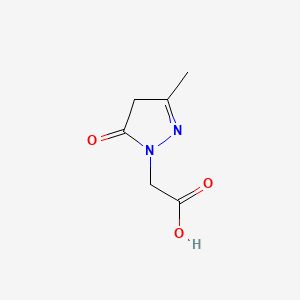

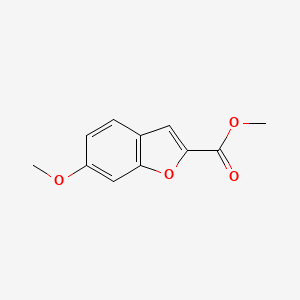

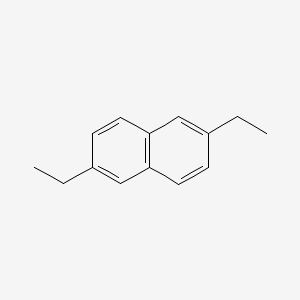

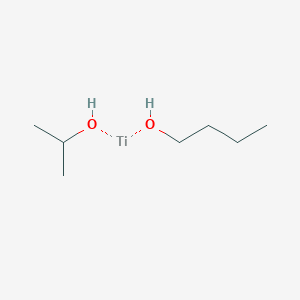

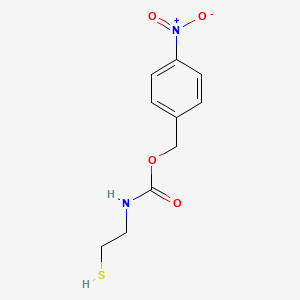

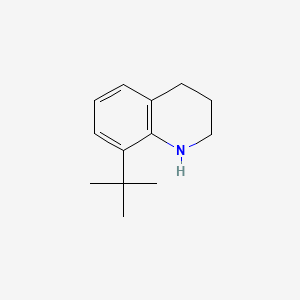

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)